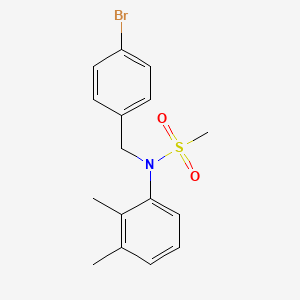
N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BBM and is a sulfonamide derivative that has been found to exhibit potent biological activities. This compound has been synthesized using various methods, and its mechanism of action has been widely studied.
Mécanisme D'action
The mechanism of action of N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide is not fully understood. However, studies have suggested that it exerts its biological activities by inhibiting specific enzymes or proteins. In anticancer research, BBM has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In antiviral research, BBM has been shown to inhibit the activity of viral fusion proteins, which are proteins that mediate the fusion of the viral envelope with the host cell membrane. In antimicrobial research, BBM has been found to inhibit the activity of bacterial cell wall synthesis enzymes.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In anticancer research, BBM has been shown to induce apoptosis, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. In antiviral research, BBM has been found to inhibit the viral entry and fusion process, and in antimicrobial research, BBM has been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its potent biological activities, which make it a promising compound for scientific research. Another advantage is its relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for the research of N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide. One of the directions is the development of novel anticancer drugs based on BBM. Another direction is the development of antiviral drugs that target the viral fusion process, using BBM as a lead compound. Additionally, BBM could be used as a starting point for the development of new antibiotics that target bacterial cell wall synthesis enzymes. Furthermore, the mechanism of action of BBM could be further elucidated through additional studies, which could provide insight into its potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising compound for scientific research, exhibiting potent biological activities in anticancer, antiviral, and antimicrobial research. Its relatively simple synthesis method and potential therapeutic applications make it an attractive compound for future research. However, its limitations, including low solubility and potential toxicity, require careful handling and monitoring in lab experiments. Further research is needed to fully understand the mechanism of action of BBM and its potential therapeutic applications.
Applications De Recherche Scientifique
N-(4-bromobenzyl)-N-(2,3-dimethylphenyl)methanesulfonamide has been found to exhibit potent biological activities, making it a promising compound for scientific research. It has been studied for its anticancer, antiviral, and antimicrobial activities. In anticancer research, BBM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
In antiviral research, BBM has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and herpes simplex virus type 1. It has been found to inhibit the viral entry and fusion process, making it a potential candidate for the development of antiviral drugs.
In antimicrobial research, BBM has been shown to exhibit potent activity against several bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also been found to exhibit activity against fungi such as Candida albicans.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(2,3-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-12-5-4-6-16(13(12)2)18(21(3,19)20)11-14-7-9-15(17)10-8-14/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCDHUGQYZQYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



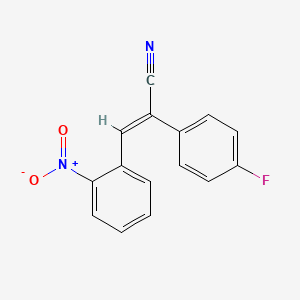
![N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3611056.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide](/img/structure/B3611059.png)
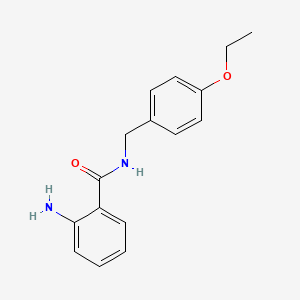
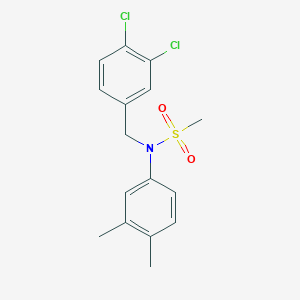
![{4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B3611078.png)
![4-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzoic acid](/img/structure/B3611091.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(5-methyl-2-thienyl)ethanone](/img/structure/B3611100.png)
![ethyl {[12-(2-ethoxy-2-oxoethyl)-7-oxo-7,12-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-9-yl]thio}acetate](/img/structure/B3611115.png)
![ethyl 2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3611116.png)
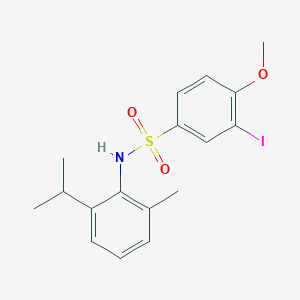
![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B3611123.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3611139.png)
![methyl 4-cyano-5-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B3611150.png)